molecular formula C14H17FN4O B2469352 (E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide CAS No. 2411333-59-8

(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide

Cat. No. B2469352
CAS RN: 2411333-59-8
M. Wt: 276.315
InChI Key: KIGYLEKZDWHYLT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide, also known as DMFUB-NINETY-THREE, is a synthetic cannabinoid that has been used in scientific research. It is a potent agonist for the cannabinoid receptors CB1 and CB2, and has been shown to have a high affinity for these receptors.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide-THREE acts as an agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. The exact mechanism of action of this compound-THREE is not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound-THREE has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and has been used in studies on pain management. This compound-THREE has also been shown to have neuroprotective effects, and has been used in studies on neurodegenerative diseases. Additionally, this compound-THREE has been shown to have anti-cancer effects, and has been used in studies on cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide-THREE in lab experiments is its high affinity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the effects of cannabinoids on these receptors. However, one limitation of using this compound-THREE is its potency. It is a very potent agonist for these receptors, and care must be taken when handling and administering this compound.

Future Directions

There are many future directions for the study of (E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide-THREE. One area of research is the development of new drugs based on this compound. This compound-THREE has been shown to have a variety of therapeutic effects, and it is possible that new drugs based on this compound could be developed for the treatment of various diseases. Another area of research is the study of the endocannabinoid system. This compound-THREE has been used in studies on this system, and further research could lead to a better understanding of its role in physiology and disease. Finally, the study of the biochemical and physiological effects of this compound-THREE could lead to new insights into the mechanisms of pain management, neuroprotection, and cancer treatment.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide-THREE involves several steps. The first step involves the synthesis of 5-fluoro-1H-benzimidazole, which is then reacted with 2-bromo-1-(dimethylamino)ethanone to form the intermediate product. This intermediate is then reacted with (E)-4-bromo-2-butenoic acid to form the final product, this compound-THREE.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide-THREE has been used in scientific research to study the cannabinoid receptors CB1 and CB2. It has been shown to have a high affinity for these receptors, and has been used to study the effects of cannabinoids on these receptors. This compound-THREE has also been used in studies on the endocannabinoid system, which is involved in many physiological processes.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O/c1-19(2)7-3-4-13(20)16-8-10-11(15)5-6-12-14(10)18-9-17-12/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGYLEKZDWHYLT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(C=CC2=C1N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(C=CC2=C1N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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